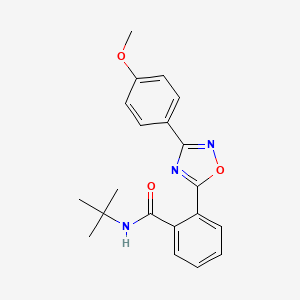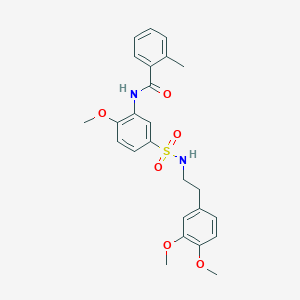
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as DMT sulfone, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMT sulfone belongs to the family of tryptamine derivatives, which are known to have psychoactive effects. However, DMT sulfone is not used for recreational purposes, but rather for scientific research.
Wirkmechanismus
The exact mechanism of action of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone is not fully understood. However, it is believed to exert its effects through the activation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has also been shown to protect neurons from damage and promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to administer to cells or animals. However, N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has some limitations, including its potential toxicity and the lack of understanding of its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone. One direction is to investigate its potential use in the treatment of various diseases, including neurodegenerative diseases and inflammatory disorders. Another direction is to further elucidate its mechanism of action and the signaling pathways involved. Additionally, more research is needed to determine the safety and long-term effects of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone.
Synthesemethoden
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxyphenethylamine with sulfur trioxide and subsequent reactions with other reagents. The synthesis of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-17-7-5-6-8-20(17)25(28)27-21-16-19(10-12-22(21)31-2)34(29,30)26-14-13-18-9-11-23(32-3)24(15-18)33-4/h5-12,15-16,26H,13-14H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZICUNKBXRHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



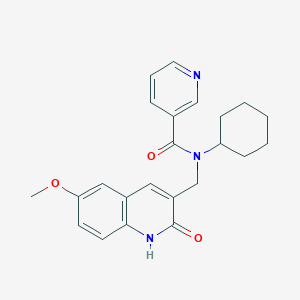


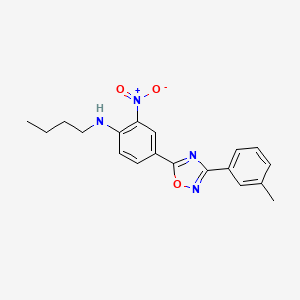




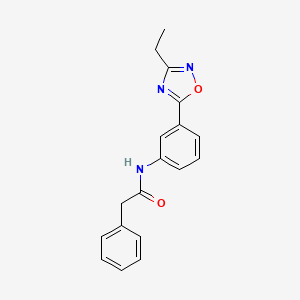
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
